molecular formula C19H20N2O4S2 B2498434 N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide CAS No. 1170201-51-0

N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2498434
CAS No.: 1170201-51-0
M. Wt: 404.5
InChI Key: IFZLKRCCKXSXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan Ring: Starting with a suitable furan precursor, the furan-2-carboxamide core can be synthesized through cyclization reactions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, often using reagents like chlorosulfonic acid followed by amination.

    Attachment of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the sulfamoyl group with a thiophen-2-ylmethyl halide under basic conditions.

    Substitution with the Isopropylphenyl Group: The final step involves the substitution of the furan ring with the 4-isopropylphenyl group, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfamoyl group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfamoyl and furan groups in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, researchers explore this compound for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases or conditions.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfamoyl group could form hydrogen bonds or ionic interactions with biological targets, while the aromatic rings could engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-isopropylphenyl)-5-(N-methylsulfamoyl)furan-2-carboxamide
  • N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)thiophene-2-carboxamide

Uniqueness

N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is unique due to the presence of both the furan and thiophene rings, which can confer distinct electronic and steric properties. This combination of functional groups can result in unique reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-13(2)14-5-7-15(8-6-14)21-19(22)17-9-10-18(25-17)27(23,24)20-12-16-4-3-11-26-16/h3-11,13,20H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZLKRCCKXSXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.